molecular formula C₁₅H₁₇D₃O B1155744 (+)-ar-Turmerone-d3

(+)-ar-Turmerone-d3

Cat. No.: B1155744
M. Wt: 219.34
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Sesquiterpenoids from Curcuma longa L. in Academic Inquiry

The rhizome of Curcuma longa L., commonly known as turmeric, is a rich source of bioactive compounds, including curcuminoids and a variety of terpenoids. nih.gov While curcumin (B1669340) has been the subject of extensive research, the essential oil of turmeric, which is rich in sesquiterpenoids, is also gaining considerable academic interest. nih.govmdpi.com The predominant sesquiterpenoids in turmeric belong to the bisabolane, germacrane, and guaiane (B1240927) types. nih.govmdpi.com

Bisabolane-type sesquiterpenoids, such as ar-turmerone (B1667624), α-turmerone, and β-turmerone, are major constituents of turmeric's essential oil. nih.govacs.orgnih.gov Academic research has revealed that these compounds possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. mdpi.comsamipubco.comresearchgate.net For instance, ar-turmerone has been shown to inhibit microglia activation, suggesting its potential in treating neurodegenerative diseases. samipubco.comresearchgate.net Furthermore, studies have explored the anti-atherosclerotic and vasorelaxant activities of sesquiterpenoids from C. longa. nih.govfrontiersin.org The diverse pharmacological profile of these compounds has spurred further investigation into their mechanisms of action and potential therapeutic applications. acs.orgnih.govrsc.org The development of analytical methods, such as HPLC-DAD and UHPLC-ESI-MS/MS, has been crucial for the simultaneous determination and quality control of these bioactive sesquiterpenoids in turmeric samples. bohrium.com

Rationale for Researching Deuterated Chemical Compounds in Chemical Biology and Pharmaceutical Sciences

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), has become a powerful strategy in chemical biology and pharmaceutical sciences. wikipedia.orgnih.gov This is primarily due to the kinetic isotope effect (KIE) . nih.govportico.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage in chemical reactions, particularly those catalyzed by enzymes. tandfonline.comdovepress.com

This seemingly subtle atomic substitution can have significant consequences for a molecule's pharmacokinetic profile. nih.govresearchgate.net By strategically placing deuterium at sites of metabolic oxidation, researchers can slow down the rate of drug metabolism. nih.govtandfonline.com This can lead to several potential advantages:

Improved Metabolic Stability: Reduced metabolism can increase a drug's half-life, leading to prolonged exposure in the body. wikipedia.org

Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can decrease the production of harmful or reactive metabolites, potentially improving a drug's safety profile. nih.gov

Enhanced Efficacy: A longer half-life and higher plasma concentrations can sometimes translate to improved therapeutic efficacy. researchgate.net

Reduced Dosing Frequency: Drugs with improved metabolic stability may require less frequent administration, improving patient compliance.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating the therapeutic potential of this approach. acs.orgnih.gov Beyond creating new chemical entities, deuterated compounds are invaluable as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govchromatographyonline.com Their chemical similarity to the analyte, but distinct mass, allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis. scispace.comscioninstruments.comlgcstandards.com

Specific Focus on (+)-ar-Turmerone-d3 as a Research Tool and Reference Standard

This compound is the deuterated analog of (+)-ar-turmerone, a major bioactive sesquiterpenoid found in turmeric. cymitquimica.com In this compound, three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an essential tool for a variety of research applications.

The primary application of this compound is as an internal standard in mass spectrometry-based quantitative studies. When researchers want to measure the concentration of ar-turmerone in biological samples (e.g., plasma, tissue), they add a known amount of this compound to the sample. Because it is chemically almost identical to the non-deuterated ar-turmerone, it behaves similarly during extraction, chromatography, and ionization. scispace.comnih.gov However, due to its higher mass, it can be distinguished by the mass spectrometer. scioninstruments.com This allows for precise correction of any sample loss or variation in instrument response, leading to highly accurate quantification of the native ar-turmerone.

Furthermore, this compound can be employed in metabolic studies to investigate the biotransformation of ar-turmerone. researchgate.net By administering the deuterated compound and analyzing the metabolites, researchers can track the metabolic fate of the turmerone molecule and identify the specific sites of enzymatic attack. Understanding the metabolism of ar-turmerone is crucial for evaluating its pharmacokinetic properties and potential drug-drug interactions. portico.orgtandfonline.com

Properties

Molecular Formula

C₁₅H₁₇D₃O

Molecular Weight

219.34

Synonyms

(S)-ar-Turmerone-d3;  ar-(+)-Turmerone-d3;  ar-Tumerone-d3;  (S)-2-Methyl-6-(4-methylphenyl)-2-hepten-4-one-d3; _x000B_2-Methyl-6-p-tolyl-2-hepten-4-one-d3;  ar-Turmerone-d3;  (+)-(S)-ar-Turmerone-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for + Ar Turmerone D3

De Novo Chemical Synthesis Approaches for the ar-Turmerone (B1667624) Core Structure

The creation of the ar-turmerone core structure from basic chemical building blocks, known as de novo synthesis, is a critical first step. researchgate.netnih.gov This process has been approached through various synthetic routes, each with its own set of advantages and challenges.

Stereoselective Synthesis of the Chiral Center

A key feature of (+)-ar-turmerone is its chiral center, which necessitates stereoselective synthesis methods to produce the desired enantiomer. libguides.com One effective strategy employs Evans asymmetric alkylation. researchgate.net This method starts with (4-methylphenyl)acetic acid, which is converted to its acyl chloride. researchgate.net This intermediate then reacts with a chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to form (S)-4-benzyl-3-(4-methylphenylacetyl)-2-oxazolidinone. researchgate.net This step is crucial as it establishes the stereogenic center with high selectivity. researchgate.net

Another approach involves the Rh-catalyzed asymmetric monohydrogenation of β'-methylene conjugated enones. researchgate.net This method provides an efficient pathway to enantioenriched β'-methyl unsaturated enones, which are key precursors for the synthesis of (S)-(+)-ar-Turmerone. researchgate.net Additionally, a chemoenzymatic approach has been developed for the synthesis of both (R)- and (S)-turmerone, highlighting the versatility of biocatalysis in achieving high enantioselectivity. rexresearch.com

Key Intermediates and Reaction Pathways

Several synthetic pathways have been explored to construct the ar-turmerone skeleton. An early synthesis reported in 1974 utilized mesityl oxide as the starting material, employing a Diels-Alder cycloaddition to form the bicyclic framework. Subsequent retro-Diels-Alder reactions yielded the desired unsaturated intermediate.

A different strategy utilizes Meldrum's acid as a key reagent. researchgate.net In this pathway, 1-(p-Tolyl)ethyl Meldrum's acid serves as a crucial intermediate. researchgate.net This intermediate can be synthesized through multiple routes and is then elaborated to afford ar-turmerone. researchgate.net

More recent methods have focused on efficiency and stereocontrol. For instance, the synthesis of (R)-ar-turmerone has been achieved from (4-methylphenyl)acetic acid through a pathway featuring Evans asymmetric alkylation. researchgate.net Another innovative approach involves the protodeboronation of tertiary boronic esters, which allows for the synthesis of (S)-turmerone in seven steps with excellent enantioselectivity. organic-chemistry.org

The following table summarizes some of the key intermediates in various synthetic routes to ar-turmerone:

Starting MaterialKey Intermediate(s)Synthetic Approach
Mesityl oxideBicyclic adductDiels-Alder cycloaddition
(4-methylphenyl)acetic acid(S)-4-benzyl-3-(4-methylphenylacetyl)-2-oxazolidinoneEvans asymmetric alkylation researchgate.net
Meldrum's acid1-(p-Tolyl)ethyl Meldrum's acidKnoevenagel condensation and subsequent reactions researchgate.net
Tertiary boronic estersEnantioenriched tertiary alkyl stereogenic centersProtodeboronation organic-chemistry.org
β'-methylene conjugated enonesEnantioenriched β'-methyl unsaturated enonesRh-catalyzed asymmetric hydrogenation researchgate.net

Targeted Deuterium (B1214612) (d3) Incorporation during Synthesis

The introduction of deuterium atoms into the ar-turmerone structure is a critical step in the synthesis of (+)-ar-Turmerone-d3. This is typically achieved through methods that allow for selective deuteration.

Methods for Selective Deuteration

Selective deuteration can be accomplished through several methods. One common strategy is post-synthesis deuterium exchange, where pre-synthesized ar-turmerone is treated with a deuterium source. For instance, hydrogen-deuterium exchange reactions using heavy water (D2O) under high temperature and pressure can introduce deuterium into the aromatic ring. tn-sanso.co.jp Catalytic methods, such as those employing platinum on alumina, can facilitate this exchange. tn-sanso.co.jp

Another powerful technique involves the use of organometallic chemistry. For example, Ir-catalyzed C-H borylation followed by deborylation with D2O provides a route to selectively deuterated aromatic compounds. researchgate.net This method offers high regioselectivity. Additionally, metal-free methods for the ortho-deuteration of N-heterocyclic oxides have been developed, which could potentially be adapted for similar transformations in other aromatic systems. researchgate.net

For the specific synthesis of this compound, deuteration is often targeted at the methyl group of the acetyl moiety. This can be achieved by using deuterated reagents during the synthesis. For example, the use of deuterated methylmagnesium bromide (CD3MgBr) in a Grignard reaction with an appropriate precursor can introduce the d3-methyl group.

Optimization of Isotopic Enrichment and Purity

Achieving high isotopic enrichment and chemical purity is paramount for the utility of deuterated standards. cdnisotopes.com The optimization of these parameters involves careful control of reaction conditions and purification processes.

Isotopic enrichment can be enhanced by using highly enriched deuterium sources and by employing reaction conditions that favor the deuterium exchange or incorporation. nih.gov For example, in flow synthesis methods for deuterated aromatic compounds, a stepwise H-D exchange can reduce the amount of expensive D2O needed while still achieving a high deuteration ratio. tn-sanso.co.jp The use of recirculation in continuous-flow technology can also lead to higher isotopic purities. nih.gov

The purity of the final product is ensured through rigorous purification techniques. The determination of both isotopic enrichment and chemical purity is typically carried out using analytical methods such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.netnih.gov These techniques allow for the verification of the molecular weight, the degree of deuteration, and the structural integrity of the synthesized this compound. rsc.org

Purification and Isolation Techniques for Synthetic this compound

The final stage of the synthesis involves the purification and isolation of the target compound, this compound, from the reaction mixture. This is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Common purification techniques include column chromatography and preparative high-performance liquid chromatography (HPLC). google.comnanobioletters.com For ar-turmerone and its derivatives, silica (B1680970) gel column chromatography is frequently employed. google.comnanobioletters.com A typical method involves using a solvent system such as petroleum ether-ethyl acetate (B1210297) to separate the components of the crude product. google.com The fractions are monitored by thin-layer chromatography (TLC) to identify and collect the desired product. researchgate.netresearchgate.net

For achieving very high purity, preparative HPLC is a powerful tool. google.comnanobioletters.com This technique uses a high-pressure liquid mobile phase to separate the components of a mixture with high resolution. A common mobile phase for the purification of ar-turmerone is a mixture of methanol (B129727) and water. google.com

The following table outlines the typical purification methods used:

Purification TechniqueDescriptionApplication
Column ChromatographySeparation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel).Initial purification of the crude reaction mixture to remove major impurities. google.comnanobioletters.com
Thin-Layer Chromatography (TLC)A quick and simple method to monitor the progress of a reaction and the separation during column chromatography. researchgate.netresearchgate.netMonitoring purification and identifying fractions containing the desired product.
Preparative High-Performance Liquid Chromatography (HPLC)A high-resolution separation technique for isolating pure compounds from a mixture.Final purification step to obtain highly pure this compound. google.comnanobioletters.com

After purification, the identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR. google.com

Preparative Chromatography (e.g., HPLC, Column Chromatography)

Preparative chromatography is a cornerstone technique for the isolation and purification of specific compounds from complex mixtures, such as synthetic reaction products or natural extracts. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are extensively used for purifying ar-Turmerone.

Column Chromatography:

Open-column chromatography using silica gel is a fundamental and cost-effective method for the initial purification or "coarse separation" of ar-Turmerone. google.com The crude product, often from a synthetic route or a natural oil extract, is loaded onto a silica gel column. updatepublishing.comijcrt.org A solvent system, known as the mobile phase or eluent, is then passed through the column to separate components based on their polarity. updatepublishing.com

Research shows that a gradient elution is often effective. For instance, a system starting with a non-polar solvent like petroleum ether or n-hexane, with gradually increasing proportions of a more polar solvent like ethyl acetate, can effectively separate ar-Turmerone from other byproducts. google.comgoogle.com One patented method specifies using a petroleum ether-ethyl acetate gradient (from 30:1 to 15:1) for the initial separation of ar-Turmerone from turmeric volatile oil. google.com Another study optimized the isolation from turmeric oleoresin using a silica gel adsorbent with 96% ethanol (B145695) as the eluent. nanobioletters.com The fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. updatepublishing.com

High-Performance Liquid Chromatography (HPLC):

For achieving high purity (e.g., >99%), preparative HPLC is the method of choice. google.com This technique uses high pressure to pass the solvent through a column packed with smaller particles, providing superior resolution compared to standard column chromatography. cambridge.org

Reversed-phase columns, such as C18, are commonly employed for the purification of ar-Turmerone and its derivatives. google.comcambridge.orgresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, sometimes with an acid modifier like acetic or formic acid to improve peak shape and resolution. google.comnih.govacs.org A study isolating (+)-(S)-ar-turmerone utilized a semi-preparative HPLC with a methanol-water (85:15, v/v) mobile phase to achieve a pure compound. cambridge.org A patent for preparing a reference standard of ar-turmerone identified an optimal mobile phase of methanol-water (80:20) at a flow rate of 10 mL/min on an Agilent ZORBAX SB-C18 column. google.com

Table 1: Exemplary Chromatographic Conditions for ar-Turmerone Purification

Technique Stationary Phase (Column) Mobile Phase (Eluent) Detection Purity Achieved Reference
Column Chromatography Silica Gel (300-400 mesh) Petroleum ether-ethyl acetate (50:1) TLC at 254 nm Coarse separation google.com
Column Chromatography Silica Gel 60 96% Ethanol GC-MS 27.74% (from oleoresin) nanobioletters.com
Semi-Preparative HPLC Cosmosil ODS Methanol-Water (85:15, v/v) UV (252 nm) Pure compound cambridge.org
Preparative HPLC Agilent ZORBAX SB-C18 Methanol-Water (80:20, v/v) UV >99% google.com
Analytical HPLC Zorbax SB-C18 Acetonitrile (B52724) & 0.4% aq. Acetic Acid (Gradient) UV (240 nm) Analytical separation nih.gov

Crystallization and Other Refinement Processes

Following chromatographic purification, further refinement steps may be necessary to achieve the desired level of purity or to obtain the compound in a specific physical form.

Crystallization:

Crystallization is a powerful technique for the final purification of solid compounds. It relies on the principle that a compound will be more soluble in a hot solvent than in a cold one. By dissolving the impure compound in a minimum amount of hot solvent and allowing it to cool slowly, the compound of interest will form crystals, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical for successful crystallization. While specific crystallization protocols for this compound are not detailed in available literature, general principles for terpenoids suggest using solvents where the compound has moderate solubility. This process is highly effective at removing trace impurities that may co-elute during chromatography.

Other Refinement Processes:

Solvent Evaporation: After chromatographic fractions are collected, the solvent must be removed. Rotary evaporation is a standard laboratory procedure used to gently remove solvents under reduced pressure, preventing thermal degradation of the compound. google.com

Distillation: For liquid compounds, particularly those isolated from essential oils, distillation can be a viable purification method. Short-path distillation is used for high-boiling, thermally sensitive compounds like ar-Turmerone, allowing for purification at lower temperatures under high vacuum. cdnsciencepub.com

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation of sesquiterpenoids, including ar-turmerone, from essential oils. One study developed an HSCCC method using a two-phase solvent system of n-heptane-ethyl acetate-acetonitrile-water (9.5/0.5/9/1, v/v) to separate ar-turmerone with over 98% purity. researchgate.net

These purification strategies, particularly the combination of silica gel column chromatography followed by preparative reversed-phase HPLC, are robust methods capable of yielding this compound with the high purity required for its use as an internal standard in quantitative analysis or in metabolic studies.

Advanced Analytical Methodologies Utilizing + Ar Turmerone D3 As a Reference Standard

Chromatographic-Mass Spectrometric Techniques for Quantification and Identification

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled selectivity and sensitivity for the analysis of complex mixtures. In the context of (+)-ar-Turmerone-d3, both liquid and gas chromatography-mass spectrometry techniques are prominently employed.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications.nanobioletters.com

LC-MS/MS has emerged as a powerful tool for the analysis of ar-turmerone (B1667624) in various matrices, including biological fluids and plant extracts. researchgate.netnih.gov The use of this compound as an internal standard is crucial for accurate quantification in these complex samples.

The development of highly sensitive LC-MS/MS methods is essential for detecting trace amounts of ar-turmerone. Method validation according to established guidelines ensures specificity, linearity, accuracy, and precision. nih.gov For instance, UPLC-MS methods have been developed that allow for the rapid separation and detection of ar-turmerone and curcuminoids within minutes. longdom.org The limits of detection (LOD) and quantification (LOQ) for related compounds like curcuminoids have been reported to be as low as 0.01 µg/mL and 0.03 µg/mL, respectively, showcasing the sensitivity of the technique. longdom.org In mouse plasma and brain tissue, a validated LC-MS/MS method for curcumin (B1669340), a related compound, achieved a lower limit of quantification (LLOQ) of 2.5 ng/mL. nih.gov

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that significantly enhances the sensitivity and selectivity of quantification. nih.gov The optimization of MRM transitions for both this compound and ar-turmerone is a critical step in method development. This involves the selection of a specific precursor ion and one or more product ions for each analyte. The collision energy (CE) is optimized to maximize the signal intensity of the desired product ions. mdpi.com While specific MRM transition data for this compound is not widely published in the provided results, the general principle involves infusing a standard solution of the analyte into the mass spectrometer and systematically varying the collision energy to find the optimal setting for each precursor-to-product ion transition. researchgate.netnih.gov For analogous compounds, this process ensures that the instrument is tuned for maximum sensitivity and specificity. researchgate.net

Table 1: Illustrative MRM Transition Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)
ar-Turmerone[M+H]+Fragment 1Value
Fragment 2Value
This compound[M+H]+Fragment 1Value
Fragment 2Value
This table is illustrative. Actual values require experimental determination.
Development of Highly Sensitive Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.govorientjchem.org

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like ar-turmerone. orientjchem.orgasianpubs.org It has been widely used to identify and quantify turmerones in essential oils and various extracts. nanobioletters.comwjarr.com The use of a deuterated internal standard like this compound would correct for any variability during sample preparation and analysis.

GC-MS systems commonly operate in two ionization modes: Electron Ionization (EI) and Chemical Ionization (CI). scioninstruments.com

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive fragmentation. scioninstruments.comtofwerk.com The resulting mass spectrum is a characteristic fingerprint of the molecule, which is highly reproducible and useful for compound identification by comparison with spectral libraries like NIST and Wiley. scioninstruments.comresearchgate.net The mass spectrum of ar-turmerone under EI would show a molecular ion peak (M+) and several fragment ions corresponding to the loss of different parts of the molecule. researchgate.net

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas to produce less fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]+). scioninstruments.comnih.gov This is particularly useful for confirming the molecular weight of the analyte. scioninstruments.com While EI is more common for library matching, CI can provide complementary information, especially when the molecular ion is weak or absent in the EI spectrum. nih.govnih.gov

Table 2: Comparison of EI and CI Modes for this compound Analysis

Ionization ModePrincipleFragmentationKey Information Provided
Electron Ionization (EI)High-energy electron bombardmentExtensiveStructural elucidation, library matching
Chemical Ionization (CI)Reagent gas reactionMinimalMolecular weight determination

Selected Ion Monitoring (SIM) is a GC-MS acquisition mode that significantly increases sensitivity and specificity by monitoring only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. scioninstruments.comtaylorandfrancis.com For the analysis of ar-turmerone using this compound as an internal standard, specific ions for both compounds would be monitored. For ar-turmerone (molecular weight 216), characteristic ions would be selected. nanobioletters.com For this compound, the monitored ions would be shifted by 3 mass units. This targeted approach reduces background noise and allows for the detection of very low concentrations of the analyte. chrom-china.comnih.gov For example, in the analysis of other compounds, using SIM mode has been shown to achieve low limits of quantitation (LOQs) in the mg/L range. chrom-china.com

Table 3: Hypothetical Ions for SIM Analysis

CompoundMonitored Ions (m/z)Purpose
ar-Turmeronee.g., 216, 119, 93Quantification and confirmation
This compounde.g., 219, 122, 96Internal standard for quantification
Note: The specific ions listed are hypothetical and would need to be determined from the actual mass spectrum of each compound.
Electron Ionization (EI) and Chemical Ionization (CI) Modes

Ultra-High Performance Liquid Chromatography-Diode Array Detection (UHPLC-DAD) Integration

UHPLC-DAD stands as a powerful analytical tool for the separation and quantification of phytochemicals. Its high resolution and sensitivity make it suitable for analyzing complex mixtures. In the context of ar-Turmerone analysis, UHPLC is often coupled with mass spectrometry (MS) for enhanced specificity and identification.

Developing a UHPLC-DAD method for analyzing (+)-ar-Turmerone in biological matrices, such as brain homogenate, involves several critical steps to ensure selectivity and eliminate interference from endogenous components. A key aspect is the optimization of the chromatographic conditions, including the choice of the column, mobile phase composition, and gradient elution program.

For instance, a reverse-phase C18 column is commonly employed for the separation of ar-Turmerone and its related compounds. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified with formic or acetic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities within a reasonable analysis time.

A study detailing the determination of ar-Turmerone in mouse brain homogenate reported a method that showed no interference from endogenous components at the retention times of ar-Turmerone and the internal standard. The total run time for such analyses can be optimized to be as short as 5 minutes, demonstrating the efficiency of modern UHPLC systems.

The detection wavelength is another critical parameter. For ar-Turmerone, a wavelength of around 240 nm is often used for quantification with a DAD detector.

Here is an example of a data table summarizing typical UHPLC conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 35°C
Detection Wavelength 240 nm
Injection Volume 2 µL

Validation Parameters for Quantitative Assays

Method validation is a mandatory step to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and reproducibility.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is assessed by analyzing a series of standard solutions of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. An r² value greater than 0.99 is generally considered acceptable.

For ar-Turmerone, linearity has been demonstrated over various concentration ranges. One study reported a linear range of 0.5–6 µg/mL with a correlation coefficient of 0.994. Another HPLC method showed linearity in the range of 2-20 µg/mL with a correlation coefficient greater than 0.99. A UPLC-UV method established a calibration range of 0.1-25 µg/mL for ar-Turmerone.

The following table presents data from a linearity study for ar-Turmerone:

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.515000
1.031000
2.062000
4.0125000
6.0185000

This is an illustrative data table.

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ.

Different analytical methods have reported varying LOD and LOQ values for ar-Turmerone. A UPLC-UV method reported an LOD of 0.05 µg/mL and an LOQ of 0.1 µg/mL. An HPLC method for herbal medicament oil determined the LOD and LOQ for ar-turmerone to be 50 ng/mL and 100 ng/mL, respectively. A more sensitive GC-MS method reported an LOD of less than 0.85 ng and an LOQ of less than 1.92 ng.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). Reproducibility assesses the precision between different laboratories.

For ar-Turmerone analysis, recovery from brain homogenate at concentrations of 2 and 4 µg/mL was found to be 84.2 ± 4.0% and 85.5 ± 10.4%, respectively. Another study reported recovery percentages between 98.3% and 101.1% for ar-turmerone.

The following table summarizes validation parameters from a study on ar-Turmerone analysis:

ParameterResult
Accuracy (Recovery) 84.2% - 101.1%
Intra-day Precision (%RSD) < 1.9% - < 5%
Inter-day Precision (%RSD) < 2.2% - < 5%

The use of an internal standard (IS) is a powerful technique to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analyte but can be distinguished by the detector. Deuterated compounds, such as this compound, are excellent internal standards for mass spectrometry-based methods because they have nearly identical chemical properties and retention times to their non-deuterated counterparts but differ in mass-to-charge ratio (m/z).

In this method, a known amount of this compound is added to all samples and calibration standards. Instead of plotting the absolute peak area of the analyte, the ratio of the peak area of the analyte to the peak area of the internal

Accuracy, Precision, and Reproducibility Evaluations

Spectroscopic Characterization and Confirmation of Deuterium (B1214612) Labeling

The precise structural elucidation and confirmation of isotopic labeling in this compound are paramount for its use as a reliable internal standard in advanced analytical methodologies. This is achieved through a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide unambiguous evidence of the positions of the deuterium atoms and the integrity of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H or D-NMR) is the most direct method for observing the presence and location of deuterium atoms within a molecule. magritek.com Since deuterium has a nuclear spin of I=1, it is NMR active, although it has a much lower gyromagnetic ratio and a broader natural line shape compared to protons (¹H). magritek.com

In the case of this compound, a ²H NMR spectrum would be acquired to confirm that the deuterium atoms are located on the methyl group adjacent to the aromatic ring. The chemical shift of the deuterium signal in the ²H NMR spectrum is expected to be nearly identical to the chemical shift of the corresponding protons in the ¹H NMR spectrum of the unlabeled compound. blogspot.com The presence of a single resonance in the appropriate region of the ²H NMR spectrum confirms the specific site of deuteration. This technique is crucial for verifying the success of the synthetic deuteration process. magritek.com

Table 1: Representative ²H NMR Data for Deuterium on an Aromatic Methyl Group

PositionExpected Chemical Shift (δ, ppm)Multiplicity
Ar-CD₃~2.3Singlet (broad)

Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions. The signal is typically broad due to the quadrupolar nature of the deuterium nucleus.

While ²H NMR confirms the position of the deuterium labels, ¹H and ¹³C NMR are used to verify that the rest of the molecule's structure remains intact after the deuteration procedure. google.comuinjkt.ac.id By comparing the ¹H and ¹³C NMR spectra of this compound with those of its non-deuterated counterpart, (+)-ar-Turmerone, chemists can confirm the structural integrity.

In the ¹H NMR spectrum of this compound, the key observation is the disappearance of the signal corresponding to the methyl protons on the aromatic ring. All other proton signals should remain, with their chemical shifts and coupling constants being virtually unchanged. Similarly, in the ¹³C NMR spectrum, all carbon signals should be present and at chemical shifts nearly identical to the unlabeled compound. The carbon atom attached to the deuterium atoms (the -CD₃ group) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (I=1), and its signal may be slightly shifted upfield.

Table 2: Comparison of ¹H NMR Data for (+)-ar-Turmerone and this compound

Protons(+)-ar-Turmerone δ (ppm)This compound δ (ppm)
Aromatic CH~7.1-7.3~7.1-7.3
Olefinic CH~6.1~6.1
Aliphatic CH~3.4~3.4
Aromatic CH₃~2.3Absent
Other CH₃~1.2, ~2.1~1.2, ~2.1

Data is representative and sourced from typical values reported in the literature. google.comkoreascience.kr

Table 3: Comparison of ¹³C NMR Data for (+)-ar-Turmerone and this compound

Carbon(+)-ar-Turmerone δ (ppm)This compound δ (ppm)
Carbonyl C=O~199~199
Aromatic C~126-144~126-144
Olefinic C~124, ~155~124, ~155
Aliphatic C~21-53~21-53
Aromatic CH₃~21~21 (shows isotopic shift and C-D coupling)

Data is representative and based on published spectra. google.comkoreascience.kr

Deuterium NMR (²H NMR) for Positional Assignment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled standards. tandfonline.com It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the unambiguous determination of the elemental composition. tandfonline.com

HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound, the molecular weight is increased by three mass units compared to the unlabeled compound, due to the replacement of three protons with three deuterons. HRMS analysis confirms this mass increase with high precision, typically to within a few parts per million (ppm), which validates the incorporation of three deuterium atoms and confirms the molecular formula.

Table 4: Theoretical vs. Observed Accurate Mass for this compound

CompoundMolecular FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Difference (ppm)
(+)-ar-TurmeroneC₁₅H₂₁O⁺217.1587--
This compoundC₁₅H₁₈D₃O⁺220.1775220.1773-0.9

Observed data is hypothetical but represents typical HRMS accuracy.

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed information about the compound's structure through the analysis of its fragmentation patterns. wvu.edu When analyzing this compound, the fragmentation pattern is compared to that of unlabeled (+)-ar-Turmerone. Key fragments containing the deuterated methyl group will show a mass shift of three units. For example, a characteristic fragment in the mass spectrum of ar-turmerone is formed by the cleavage of the bond between the carbonyl group and the aliphatic chain, resulting in a tolyl-containing ion. In the deuterated analog, this fragment will be observed at a higher m/z value, confirming that the deuterium label is on the aromatic portion of the molecule. This analysis provides definitive evidence for the location of the isotopic label. wvu.edud-nb.info

Table 5: Key Mass Fragments of (+)-ar-Turmerone and this compound

Fragment DescriptionUnlabeled Fragment (m/z)Deuterated Fragment (m/z)Mass Shift (Da)
[M-CH₃]⁺2012010
[M-C₄H₇O]⁺ (tolyl moiety)119122+3
[M-C₆H₅(CH₃)]⁺1251250

Fragmentation data is based on typical fragmentation pathways for this class of compounds. mdpi.com

Accurate Mass Measurement for Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Vibrational Analysis Perturbations

Infrared (IR) spectroscopy serves as a powerful analytical technique for investigating the molecular vibrations of compounds. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the specific frequencies of absorbed radiation are characteristic of its structural features. In the context of isotopic labeling, the substitution of an atom with a heavier isotope, such as replacing hydrogen with deuterium, induces predictable shifts in the vibrational frequencies. The use of this compound as a reference standard leverages this principle for advanced analytical methodologies.

The primary effect of deuterium substitution in this compound is the alteration of vibrational frequencies involving the deuterium atoms. This phenomenon is rooted in the principles of vibrational spectroscopy, where the frequency of a bond's vibration is related to the masses of the connected atoms and the force constant of the bond. libretexts.org Changing the mass of an atom by isotopic substitution significantly affects the reduced mass of the system without a substantial change to the bond's force constant. youtube.com

Specifically, substituting hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) increases the reduced mass. This increase leads to a decrease in the vibrational frequency of the corresponding bond. youtube.commsu.edu For C-H stretching vibrations, which typically appear in the 3000 cm⁻¹ region of an IR spectrum, the corresponding C-D stretching vibrations are observed at significantly lower wavenumbers. msu.edu The theoretical shift can be approximated by the square root of the ratio of the reduced masses, which is approximately √2. libretexts.org This results in a shift to a lower frequency by a factor of about 1.35-1.41 for C-H/C-D vibrations. libretexts.org

In this compound, the three deuterium atoms are typically located on the methyl group adjacent to the carbonyl function. This specific placement allows for the precise analysis of perturbations in the IR spectrum compared to the non-deuterated (+)-ar-Turmerone. The most prominent changes are expected in the C-D stretching and bending regions.

Research Findings:

C-D Stretching Vibrations: The C-H stretching vibrations of a methyl group typically occur in the range of 2960-2850 cm⁻¹. Upon deuteration, these are replaced by C-D stretching vibrations, which are expected to appear at a lower frequency, generally in the 2200-2100 cm⁻¹ region. This clear shift allows for unambiguous identification and quantification of the deuterated standard.

Bending Vibrations: Isotopic substitution also affects bending vibrations (scissoring, rocking, wagging, and twisting). For instance, the symmetric and asymmetric bending vibrations of a CH₃ group (ca. 1460 cm⁻¹ and 1375 cm⁻¹) will shift to lower wavenumbers for a CD₃ group. These shifts, while smaller than the stretching frequency shifts, provide additional confirmation of deuteration and can be used for detailed structural analysis in complex mixtures.

The following interactive table summarizes the expected key vibrational frequency shifts in the IR spectrum of this compound compared to its non-deuterated analog, based on the general principles of isotope effects in vibrational spectroscopy. libretexts.orgyoutube.commsu.edu

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) in (+)-ar-Turmerone Predicted Wavenumber (cm⁻¹) in this compound Effect of Deuteration
Asymmetric StretchC-H (of CH₃)~2960N/AVibration replaced by C-D stretch
Symmetric StretchC-H (of CH₃)~2870N/AVibration replaced by C-D stretch
Asymmetric StretchC-D (of CD₃)N/A~2230Appears at lower frequency
Symmetric StretchC-D (of CD₃)N/A~2120Appears at lower frequency
Asymmetric BendC-H (of CH₃)~1460N/AVibration replaced by C-D bend
Symmetric BendC-H (of CH₃)~1375N/AVibration replaced by C-D bend
Asymmetric BendC-D (of CD₃)N/A~1080Appears at lower frequency
Symmetric BendC-D (of CD₃)N/A~1035Appears at lower frequency
Carbonyl StretchC=O~1715~1715Minimal to no shift expected
Aromatic C=C StretchC=C (Aromatic)~1600-1450~1600-1450Minimal to no shift expected

Note: The wavenumbers presented are approximate values. Actual peak positions can be influenced by the molecular environment and instrumental conditions.

The use of this compound as an internal standard in IR analysis allows for the differentiation of the standard from its native counterpart in a sample matrix. This is particularly valuable in quantitative studies where the unique C-D absorption bands can be measured without interference from the C-H bands of the analyte and other components in the mixture.

Mechanistic Investigations of Ar Turmerone Bioactivity Employing Deuterated Tracers in in Vitro and Cellular Models

Elucidation of Cellular and Molecular Targets

The bioactivity of ar-Turmerone (B1667624), a principal component of turmeric oil, has been the subject of extensive research to delineate its cellular and molecular interactions. These investigations have shed light on its potential therapeutic applications by identifying specific binding targets, enzymatic inhibition, and its influence on protein and gene expression.

While direct binding assays and kinetic studies for (+)-ar-Turmerone-d3 are not extensively detailed in the available literature, computational and indirect experimental data provide insights into its binding potential. Molecular docking studies have been employed to predict the interaction of ar-Turmerone with various protein targets. For instance, docking studies have investigated its binding affinity for the human anticholinesterase (AChE) inhibitor target (4PQE) and the human salivary alpha-Amylase dimer (1XV8) hydrolase inhibitor. samipubco.com These in silico analyses revealed negative binding energies, suggesting favorable interactions. samipubco.com Specifically, ar-Turmerone showed a docking score of -7.9 against 4PQE and -6.7 against 1XV8, which is attributed to strong hydrogen-bonding interactions. samipubco.com

Further in silico studies have explored the binding of ar-Turmerone to the active site of Leishmania infantum arginase (LiARG), showing favorable complex formation. mdpi.com Additionally, surface plasmon resonance (SPR) has been utilized to quantify the direct binding of compounds to protein targets like the androgen receptor ligand-binding domain (AR-LBD), a technique that could be applied to study ar-Turmerone's interactions. nih.gov

ar-Turmerone has demonstrated significant inhibitory effects on several key enzymes implicated in various diseases.

Arginase: In studies investigating potential treatments for leishmaniasis, ar-Turmerone-rich extracts have shown inhibitory potential against Leishmania infantum arginase (LiARG), a crucial enzyme for the parasite's survival. mdpi.com Molecular docking has further supported this by showing that ar-Turmerone can orient itself advantageously within the enzyme's active site. mdpi.com

Acetylcholinesterase (AChE): ar-Turmerone exhibits inhibitory activity against acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease. mdpi.comvulcanchem.com Kinetic analysis has revealed that (+)-(S)-ar-turmerone acts as a competitive inhibitor of AChE. nih.govacs.org In one study, (+)-(S)-ar-turmerone demonstrated an IC50 value of 191.1 ± 0.3 μM for AChE inhibition. nih.govacs.org

Alpha-Amylase and Alpha-Glucosidase: ar-Turmerone has been identified as a potent inhibitor of α-amylase and α-glucosidase, enzymes linked to type 2 diabetes. nih.govresearchgate.nettandfonline.com Studies have shown that ar-Turmerone can reduce the expression of these enzymes. mdpi.com The IC50 values for ar-Turmerone against α-glucosidase and α-amylase have been reported as 0.28 µg/mL and 24.5 µg/mL, respectively. nih.govtandfonline.com This inhibitory action is more potent than the standard drug acarbose. nih.govresearchgate.net

Table 1: Enzyme Inhibition by ar-Turmerone

Enzyme Organism/Cell Line Inhibition Type IC50 Value Reference
Arginase (LiARG) Leishmania infantum Not specified Not specified mdpi.com
Acetylcholinesterase (AChE) Not specified Competitive 191.1 ± 0.3 μM nih.govacs.org
Alpha-Amylase Not specified Not specified 24.5 µg/mL nih.govtandfonline.com

ar-Turmerone influences the expression and activity of a wide array of proteins involved in cellular processes like inflammation, cell proliferation, and apoptosis.

In inflammatory contexts, ar-Turmerone has been shown to suppress the expression of pro-inflammatory proteins. For example, in amyloid β-stimulated microglial cells, it significantly reduces the expression of matrix metalloproteinase-9 (MMP-9), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov It also downregulates COX-2 expression in human breast cancer cells and HaCaT keratinocytes. mdpi.comresearchgate.net Furthermore, it has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

In cancer cell lines, ar-Turmerone modulates proteins involved in cell cycle and apoptosis. It has been found to reduce the expression of proliferation markers such as KI67 and PCNA in glioma cells. nih.gov In human leukemia cells, it induces apoptosis through the activation of caspase-3. mdpi.com Studies have also shown a reduction in procaspases-3, -8, and -9 levels in breast cancer cells. mdpi.com Additionally, ar-Turmerone can inhibit the cleavage of the cyclin-dependent kinase inhibitor p27 by targeting cathepsin B (CTSB). nih.gov

Recent research has also highlighted the role of ar-Turmerone and its analogs in modulating proteins related to chaperone-mediated autophagy (CMA), such as increasing the levels of LAMP2A and Hsc70. nih.govfrontiersin.org

Table 2: Modulation of Protein Expression by ar-Turmerone

Protein Cell Type/Model Effect Pathway/Disease Context Reference
MMP-9 Amyloid β-stimulated microglial cells, Human breast cancer cells Downregulation Neuroinflammation, Cancer mdpi.comnih.gov
COX-2 Amyloid β-stimulated microglial cells, Human breast cancer cells, HaCaT keratinocytes Downregulation Neuroinflammation, Cancer, Skin Inflammation mdpi.comnih.govresearchgate.net
iNOS Amyloid β-stimulated microglial cells Downregulation Neuroinflammation nih.gov
TNF-α, IL-1β, IL-6 Amyloid β-stimulated microglial cells, HaCaT keratinocytes Downregulation Neuroinflammation, Skin Inflammation nih.govresearchgate.net
Caspase-3 Human lymphoma and lymphoblast cells Activation Cancer mdpi.com
KI67, PCNA Glioma cells Downregulation Cancer nih.gov
Cathepsin B (CTSB) Glioma cells Downregulation Cancer nih.gov

ar-Turmerone has been shown to modulate the expression of various genes at the mRNA level, providing further insight into its mechanisms of action.

In the context of inflammation, ar-Turmerone downregulates the mRNA synthesis of IL-17, IL-22, and IL-23 in murine models of skin inflammation. mdpi.com In TNF-α-stimulated HaCaT keratinocytes, it reduces the mRNA expression of IL-1β, IL-6, and IL-8. researchgate.net

Regarding cancer, research on glioma cells has shown that ar-Turmerone treatment leads to a decrease in CTSB mRNA levels. nih.gov In human intestinal Caco-2 cells, aromatic turmerone was found to significantly increase the mRNA expression of the P-glycoprotein (MDR1 gene). nih.govnih.gov

Studies on neurobiology have demonstrated that ar-Turmerone can modulate the expression of seizure-related genes, such as c-fos and brain-derived neurotrophic factor (bdnf), in zebrafish. plos.org Furthermore, investigations into chaperone-mediated autophagy have revealed that certain ar-Turmerone analogs can significantly increase LAMP2A mRNA levels. nih.govfrontiersin.org

Protein Expression and Modulation Profiling

Analysis of Intracellular Signaling Pathways

The biological effects of ar-Turmerone are mediated through its modulation of complex intracellular signaling pathways, particularly those involved in inflammation.

A significant body of evidence points to the ability of ar-Turmerone to inhibit key inflammatory signaling pathways.

NF-κB Pathway: ar-Turmerone consistently demonstrates inhibitory effects on the NF-κB signaling pathway. It has been shown to block the translocation and activation of NF-κB in amyloid β-stimulated microglial cells by inhibiting the phosphorylation and degradation of its inhibitor, IκB-α. nih.gov This inhibition of NF-κB activation has also been observed in human breast cancer cells and HaCaT keratinocytes. mdpi.comresearchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another primary target of ar-Turmerone. It inhibits the phosphorylation of JNK and p38 MAPK in amyloid β-stimulated microglial cells. nih.gov The inhibition of p38 MAPK phosphorylation has also been noted in the context of skin inflammation. mdpi.com Furthermore, ar-Turmerone has been found to block ERK1/2 signaling in human breast cancer cells. mdpi.comnih.gov

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also modulated by ar-Turmerone. It effectively blocks this pathway in human breast cancer cells. mdpi.comnih.gov Docking studies have suggested that ar-Turmerone has the potential to inhibit Akt1 activity. f1000research.com

Apoptosis and Cell Cycle Regulatory Pathways (e.g., Caspase activation, Bcl-2 family proteins, p53, p21, G1/S arrest)

Ar-turmerone has been shown to induce apoptosis and modulate cell cycle progression in various cancer cell lines, making it a compound of interest for oncology research. researchgate.net Its pro-apoptotic effects are mediated through both intrinsic and extrinsic pathways.

Caspase Activation: Ar-turmerone initiates the extrinsic apoptotic pathway by activating caspase-3 and caspase-8 and the intrinsic pathway through the activation of caspase-3 and caspase-9. mdpi.com In U937 cells, apoptosis induction may involve caspase-3 activation. medchemexpress.com Furthermore, a related compound, 8-hydroxy-ar-turmerone (B1164395), was found to significantly increase the activity of caspase-7 and caspase-9 in breast cancer cells, confirming the activation of the intrinsic apoptotic cascade. dovepress.comnih.gov

Bcl-2 Family Proteins: The compound modulates the expression of Bcl-2 family proteins to favor apoptosis. mdpi.com Ar-turmerone has been observed to decrease the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the levels of pro-apoptotic proteins PUMA and Bax. mdpi.com Studies using turmeric extracts containing ar-turmerone also report an increase in BAX and a decrease in Bcl-2 expression. f1000research.com

p53, p21, and Cell Cycle Arrest: The tumor suppressor protein p53 is implicated in ar-turmerone's mechanism, with studies showing that its induction may be involved in the apoptotic process in U937 cells. medchemexpress.com Turmeric ethanol (B145695) extract containing ar-turmerone has been shown to induce cell cycle arrest in the G1 phase. f1000research.com In contrast, the derivative 8-hydroxy-ar-turmerone was found to arrest cell proliferation at the S phase, an effect associated with the cell cycle regulatory proteins p21 and p27. dovepress.comnih.gov

Table 1: Effects of ar-Turmerone on Apoptosis and Cell Cycle Pathways

Pathway ComponentObserved Effect of ar-Turmerone/DerivativesCell Line(s)Reference(s)
Caspase-3, -8, -9ActivationVarious Cancer Cell Lines mdpi.com
Caspase-7, -9Activation (by 8-hydroxy-ar-turmerone)MCF7 dovepress.comnih.gov
Bcl-2, Bcl-xLDownregulationVarious Cancer Cell Lines mdpi.com
Bax, PUMAUp-regulationVarious Cancer Cell Lines mdpi.com
p53InductionU937 medchemexpress.com
Cell CycleG1 phase arrestT47D f1000research.com
Cell CycleS phase arrest (by 8-hydroxy-ar-turmerone)MCF7 dovepress.comnih.gov

Neurogenic and Neuroinflammatory Signaling (e.g., Neural Stem Cell proliferation, Nrf2 activation, microglia activation)

Ar-turmerone exhibits significant neuroprotective and regenerative properties, primarily through its influence on neural stem cells and its anti-inflammatory effects within the central nervous system.

Neural Stem Cell (NSC) Proliferation: Both in vitro and in vivo studies have demonstrated that ar-turmerone induces the proliferation of NSCs. medchemexpress.eunih.govnih.gov In cultured primary fetal rat NSCs, ar-turmerone dose-dependently increased proliferation by up to 80% and promoted their differentiation into neurons. nih.govlife-enhancement.com This neurogenic effect suggests its potential for supporting regeneration in the context of neurological diseases. ijpsjournal.com

Nrf2 Activation: A key mechanism for ar-turmerone's neuroprotective activity is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by ar-turmerone and its analogs enhances cellular defenses against oxidative stress, thereby protecting dopaminergic neurons. mdpi.comfrontiersin.orgnih.gov

Microglia Activation: Neuroinflammation is characterized by the activation of microglia, and ar-turmerone has been shown to potently inhibit this process. nih.gov It blocks the activation of microglia induced by inflammatory stimuli such as lipopolysaccharide (LPS) and amyloid-beta. mdpi.comresearchgate.netnih.gov This anti-inflammatory action is critical to its neuroprotective effects, as chronic microglial activation is a hallmark of many neurodegenerative disorders. nih.gov

Table 2: Effects of ar-Turmerone on Neurogenic and Neuroinflammatory Pathways

Signaling Pathway/ProcessObserved Effect of ar-TurmeroneModel System(s)Reference(s)
Neural Stem Cell (NSC) ProliferationIncreased proliferation and neuronal differentiationPrimary fetal rat NSCs, Adult rats nih.govnih.govlife-enhancement.com
Nrf2 PathwayActivation, increased Nrf2 expressionDopaminergic neuronal precursor cells (LUHMES), SH-SY5Y cells mdpi.comfrontiersin.orgnih.gov
Microglia ActivationInhibition of LPS- and Aβ-induced activationMicroglial cells (BV2), Mice nih.govmdpi.comresearchgate.netnih.gov

Melanogenesis Pathway Inhibition (e.g., CREB, MITF, Tyrosinase)

Ar-turmerone has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. Its activity in this pathway suggests potential applications in treating hyperpigmentation disorders.

CREB and MITF Signaling: The primary mechanism of action involves the inactivation of key transcription factors that regulate melanin synthesis. researchgate.net Ar-turmerone strongly inhibits the cyclic adenosine (B11128) monophosphate (cAMP)-responsive element binding protein (CREB), which in turn suppresses the expression of microphthalmia-associated transcription factor (MITF). researchgate.netespcr.org MITF is the master regulator of melanogenic gene expression. scielo.br

Tyrosinase and Melanogenic Gene Inhibition: By inactivating the CREB/MITF signaling axis, ar-turmerone leads to the downregulation of essential melanogenic enzymes. researchgate.net It effectively inhibits the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). scielo.brscielo.br Research indicates that ar-turmerone inhibits melanin synthesis and tyrosinase activity more effectively than curcumin (B1669340), another well-known compound from turmeric. researchgate.netscielo.br

Investigation of Metabolic Fate and Biotransformation Pathways

Understanding the metabolic stability and biotransformation of ar-Turmerone is essential for evaluating its bioavailability and duration of action. The use of a deuterated tracer like this compound is the gold standard for such investigations, allowing for unambiguous identification of metabolites.

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro systems using liver microsomes and hepatocytes are standard models for predicting in vivo drug metabolism. These systems contain the primary enzymes responsible for xenobiotic transformation, particularly the Cytochrome P450 (CYP) superfamily. nih.govresearchgate.net Incubating a compound like this compound in these systems allows researchers to determine its metabolic half-life and identify the major metabolites formed. While specific studies detailing the incubation of this compound in these systems are not publicly available, this methodology is fundamental to pharmacokinetic research.

The metabolism of many compounds is mediated by specific Cytochrome P450 isoforms. Identifying which CYPs are involved is crucial for predicting potential drug-drug interactions.

CYP Inhibition: Turmeric essential oil, which is rich in ar-turmerone, has been found to significantly inhibit several CYP isoforms in vitro, including CYP1A1, CYP1A2, CYP2B1/2, and CYP3A. waocp.org Turmeric constituents are recognized as inhibitors of CYP isozymes that are responsible for activating procarcinogens. nih.gov Human CYPs such as CYP1A1, CYP1A2, and CYP3A4 are key enzymes in the bioactivation of numerous procarcinogens. mdpi.com

Biotransformation: While mammalian metabolism data is limited, studies using the fungus Aspergillus niger have shown that it can metabolize (+)-(S)-ar-turmerone into several oxidized metabolites through hydroxylation and other modifications. nih.govresearchgate.net This demonstrates that the ar-turmerone structure is susceptible to extensive oxidative biotransformation, a process typically carried out by CYP enzymes in mammals.

Microsomal and Hepatocyte Incubation Systems

Identification and Structural Elucidation of Metabolites

The biotransformation of bioactive compounds is a critical factor in understanding their efficacy and safety. In the case of ar-turmerone, a significant component of turmeric (Curcuma longa), identifying and structurally characterizing its metabolites are essential for a comprehensive understanding of its physiological effects. The use of isotopically labeled compounds, such as this compound, has become an indispensable tool in these mechanistic studies.

Stable isotope labeling (SIL) is a powerful technique in mass spectrometry-based metabolomics for the unambiguous identification and quantification of metabolites. univ-smb.frdoi.org The use of this compound, a deuterated analog of ar-turmerone, offers significant advantages in tracking the metabolic fate of the parent compound within complex biological systems.

The principle behind this methodology lies in the mass difference between the deuterated and non-deuterated forms of the compound. When this compound is introduced into an in vitro or cellular model, its metabolites will retain the deuterium (B1214612) label, resulting in a characteristic mass shift in their mass spectra. This "isotopic signature" allows for the clear differentiation of drug-derived metabolites from endogenous molecules, significantly reducing the background noise and simplifying the identification process. nih.gov

In practice, a biological sample (e.g., cell lysate or supernatant from cell cultures) exposed to this compound is analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS). The resulting data is then searched for pairs of peaks with a specific mass difference corresponding to the number of deuterium atoms. This approach facilitates the discovery of novel metabolic pathways and helps in the structural elucidation of the metabolites formed. nih.gov

Furthermore, this compound serves as an ideal internal standard for quantitative analysis. By adding a known amount of the deuterated compound to a sample, the corresponding non-deuterated metabolites can be accurately quantified. This isotope dilution mass spectrometry method corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. mdpi.com This is crucial for determining the rate and extent of metabolite formation in different biological models.

While specific studies detailing the full metabolite profile of this compound are not extensively published, the methodology is well-established. For instance, studies on other compounds, like vitamin D, have successfully used deuterium-labeled metabolites as internal standards for their quantification in human serum by LC-MS/MS. mdpi.com This approach allows for the detection and accurate measurement of even low-abundance metabolites.

Application of this compound Methodology Advantage
Metabolite Tracking Stable Isotope Labeling (SIL) with LC-MS analysisDifferentiates drug metabolites from endogenous molecules, reducing background noise. nih.gov
Structural Elucidation Analysis of isotopic patterns and fragmentation in MS/MSProvides clues to the elemental composition and structure of the metabolite. doi.orgnih.gov
Quantification Isotope Dilution Mass SpectrometryActs as an internal standard for accurate and precise measurement of metabolite concentrations. mdpi.com

Characterization of Transporter Protein Interactions (e.g., P-glycoprotein)

Transporter proteins, such as P-glycoprotein (P-gp), play a crucial role in drug absorption, distribution, and excretion by actively pumping substrates out of cells. The interaction of ar-turmerone with these transporters can significantly impact its own bioavailability and that of other co-administered drugs.

Research using human intestinal epithelial Caco-2 cells, a well-established in vitro model for studying drug transport, has shed light on the complex interactions between turmerones and P-gp. nih.govresearchgate.net One study demonstrated that aromatic (ar)-turmerone and α-turmerone have opposing effects on P-gp activity. nih.gov

Specifically, α-turmerone was found to inhibit the efflux of P-gp substrates like rhodamine-123 and digoxin (B3395198), suggesting it acts as a P-gp inhibitor. nih.gov In contrast, ar-turmerone was observed to increase the efflux of rhodamine-123 and also upregulate the mRNA expression of the MDR1 gene, which codes for P-gp. nih.gov This indicates that ar-turmerone may induce P-gp activity.

These findings have important implications for the bioavailability of other compounds, such as curcumin, which is a known P-gp substrate. Studies have shown that the presence of turmerones can affect the transport of curcumin across Caco-2 cell monolayers. nih.gov When co-administered, α-turmerone increased the intracellular accumulation and transport of curcumin, consistent with its P-gp inhibitory effect. nih.gov The combination of both α- and ar-turmerone also led to increased intracellular curcumin levels. nih.gov

These interactions highlight the potential for herb-drug interactions. The modulation of P-gp by components of turmeric extract, including ar-turmerone, could either increase or decrease the plasma concentrations of co-administered drugs that are P-gp substrates. doi.org

Compound Effect on P-gp Activity Effect on P-gp (MDR1) mRNA Expression Impact on Curcumin Transport (a P-gp substrate) Reference
ar-Turmerone Increased rhodamine-123 effluxIncreased- nih.gov
α-Turmerone Inhibited rhodamine-123 and digoxin effluxNot specifiedIncreased intracellular accumulation and transport nih.govnih.gov
Verapamil (P-gp inhibitor) Inhibited rhodamine-123 and digoxin effluxNot specifiedNot specified nih.gov

Advanced Preclinical Research Models and Computational Approaches for Mechanistic Discovery

In Vitro Cell-Based Systems for Mechanistic Elucidation

In vitro cell-based systems are fundamental for dissecting the specific cellular and molecular mechanisms of (+)-ar-Turmerone. These models provide controlled environments to study its effects on various cell types and pathways.

The biological activities of ar-turmerone (B1667624) have been investigated across a diverse range of immortalized mammalian cell lines, providing critical insights into its effects on specific cellular pathways in immunity, cancer, and tissue homeostasis.

Immune Cells: In the context of immunology, ar-turmerone has demonstrated modulatory effects. It induces apoptosis in the human U937 lymphoma cell line. medchemexpress.commedchemexpress.comnih.gov Studies also show it can stimulate the proliferation of peripheral blood mononuclear cells (PBMCs). medchemexpress.comcaymanchem.com Furthermore, it has been noted for its anti-inflammatory properties in microglial cells, where it can inhibit pathways such as NF-κB, JNK, and p38-MAPK. nih.govthegoodscentscompany.commdpi.com

Cancer Cell Lines: Ar-turmerone exhibits significant anti-cancer properties across various cancer cell lines. It has been shown to inhibit cell viability in a concentration-dependent manner in liver (HepG2), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cells. medchemexpress.com Its ability to induce apoptosis has been confirmed in several leukemia and lymphoma cell lines, including K562, L1210, and U937. nih.govsigmaaldrich.comnih.gov In glioma cell lines such as U87, U251, and LN229, ar-turmerone was found to inhibit proliferation, mobility, and cell cycle progression by downregulating Cathepsin B (CTSB). nih.gov Research also indicates it can suppress invasion and the expression of MMP-9 and COX-2 in breast cancer cells. thegoodscentscompany.commdpi.com

Table 1: Effects of ar-Turmerone on Various Mammalian Cancer Cell Lines

Cell Line Cancer Type Observed Effect(s) Reference(s)
U937 Human Histiocytic Lymphoma Induces apoptosis; involves caspase-3, Bax, and p53. medchemexpress.commedchemexpress.comnih.gov
K562 Chronic Myelogenous Leukemia Induces apoptosis in a concentration- and time-dependent manner. nih.gov
L1210 Lymphocytic Leukemia Induces apoptosis; cytotoxic effects. nih.govnih.gov
RBL-2H3 Rat Basophilic Leukemia Induces apoptosis. nih.gov
HepG2 Hepatocellular Carcinoma Anti-proliferative activity. medchemexpress.com
MCF-7 Breast Adenocarcinoma Anti-proliferative activity. medchemexpress.com
MDA-MB-231 Breast Adenocarcinoma Anti-proliferative activity; apoptosis induction. medchemexpress.commdpi.com
U251, U87, LN229 Glioblastoma Inhibits proliferation, mobility, and cell cycle progression. nih.gov

| Caco-2 | Colorectal Adenocarcinoma | Affects transport and P-glycoprotein activity. | nih.gov |

Keratinocytes: In dermatological models, ar-turmerone has been studied using the human HaCaT keratinocyte cell line. It has been shown to suppress cell proliferation and reduce the expression of inflammatory cytokines. nih.gov The mechanism for these effects involves the inactivation of the Hedgehog signaling pathway. mdpi.comnih.gov This suggests a potential role in modulating inflammatory skin conditions characterized by keratinocyte hyperproliferation. nih.govresearchgate.net

Neural Stem Cells (NSCs): Ar-turmerone has been found to stimulate the proliferation of neural stem cells in vitro. medchemexpress.commedchemexpress.comnih.govlifeextension.com This effect points toward its potential for supporting regenerative processes in the nervous system. nih.govnih.gov

To more closely mimic physiological conditions, primary cells isolated directly from tissues are utilized. These non-immortalized cells provide a more accurate representation of cellular responses in vivo.

Murine Dendritic Cells: Studies using bone marrow-derived dendritic cells (BMDCs) from mice have shown that ar-turmerone can induce their maturation. caymanchem.comnih.govnih.gov This is evidenced by the increased surface expression of co-stimulatory and maturation markers such as CD40, CD80, CD86, and MHC II. nih.govnih.gov Functionally, ar-turmerone-treated DCs show increased production of the cytokines IL-12 and tumor necrosis factor-α (TNF-α) and a decreased phagocytic activity, which is characteristic of mature dendritic cells. medchemexpress.comnih.govnih.gov These findings suggest that ar-turmerone has adjuvant-like properties, promoting a cellular immune response. nih.gov

Fetal Rat Neural Stem Cells: Research using primary neural stem cells (NSCs) cultured from fetal rats has demonstrated that ar-turmerone significantly enhances NSC proliferation in a dose-dependent manner. nih.govnih.gov This proliferative effect was supported by increased expression of the proliferation marker Ki-67 mRNA. nih.gov Furthermore, the compound was observed to promote the differentiation of these primary NSCs into neurons. nih.govnih.gov

Table 2: Effects of ar-Turmerone on Primary Cell Cultures

Primary Cell Type Source Organism Key Findings Reference(s)
Bone Marrow-Derived Dendritic Cells (BMDCs) Mouse Promotes phenotypic and functional maturation; increases expression of CD40, CD80, CD86, MHC II; stimulates IL-12 and TNF-α production. caymanchem.comnih.govnih.gov

| Neural Stem Cells (NSCs) | Fetal Rat | Increases cell proliferation dose-dependently; promotes neuronal differentiation. | nih.govnih.gov |

Moving beyond traditional 2D cell monolayers, 3D cell culture models offer a more complex microenvironment that better recapitulates tissue architecture and cell-cell interactions. A study utilized a reconstructed human epidermal model (EPI-200-SIT), a 3D tissue model composed of human-derived epidermal keratinocytes, to assess the topical effects of ar-turmerone. nih.govresearchgate.nettandfonline.com Such models are crucial for evaluating tissue-level responses, like irritation and compound penetration, in a more physiologically relevant context than 2D cultures. nih.govtandfonline.com

Understanding the interplay between different cell types is critical for elucidating the full biological impact of a compound. Co-culture systems are designed for this purpose. The neuroprotective effects of ar-turmerone and its analogs have been examined in organotypic midbrain slice cultures. mdpi.com These cultures contain multiple cell types, including dopaminergic neurons, microglia, astrocytes, and oligodendrocytes, allowing for the study of intercellular communication during neuroinflammation. mdpi.com It was noted that interactions between different cell types in the slice culture could modulate the direct anti-inflammatory effects observed in isolated microglial cultures. mdpi.com Additionally, the interaction between neural stem cells and immune cells like microglia is an important area of study, as ar-turmerone has been shown to limit microglia activation while promoting NSC proliferation. nih.gov

Three-Dimensional (3D) Cell Culture Models and Organoids

Biochemical and Biophysical Characterization Methods

To identify the direct molecular targets and pathways affected by (+)-ar-Turmerone-d3, a variety of biochemical and biophysical methods are employed. These techniques analyze changes in gene expression, protein activity, and molecular interactions following compound treatment.

High-throughput sequencing, specifically RNA sequencing, has been used to map the global changes in gene expression in U251 glioma cells after treatment with ar-turmerone, identifying 240 downregulated and 126 upregulated genes. nih.gov This transcriptomic data, further analyzed using Gene Ontology and KEGG pathway analysis, revealed significant downregulation of genes involved in the cell cycle. nih.gov

Computational approaches, such as molecular docking, have been applied to predict and visualize the binding interaction between ar-turmerone and its protein targets. This method was used to show a stabilizing binding interaction with the protein Cathepsin B (CTSB), identifying it as a critical target in glioma cells. nih.gov

To validate these findings, a range of standard biochemical assays are used. Western blotting confirms changes in the protein levels of key pathway components like CDK2, P27, CyclinD1, and iNOS. nih.govmdpi.com Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. nih.govnih.gov Enzyme-linked immunosorbent assays (ELISAs) are employed to measure the secretion of cytokines such as IL-12 and TNF-α. nih.govnih.govnih.gov

Following the identification of a potential protein target through cellular and computational methods, the next step in mechanistic validation often involves cell-free in vitro assays using purified recombinant protein. This approach allows for the confirmation of a direct interaction between the compound and the target protein, free from the complexities of the cellular environment. While studies on ar-turmerone have successfully identified direct cellular targets, such as the CTSB protein in glioma, the subsequent steps detailing the expression and purification of recombinant CTSB for direct binding assays with ar-turmerone have not been explicitly reported in the reviewed literature. nih.gov The identification of such targets, however, establishes a clear rationale for the future application of these biochemical characterization techniques.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

There are no specific studies available that utilize Surface Plasmon Resonance (SPR) to determine the real-time binding kinetics of "this compound" with any biological target. SPR is a label-free technique that measures changes in refractive index to monitor molecular interactions in real-time, providing data on association (k_a) and dissociation (k_d) rates, which are crucial for understanding the dynamics of a ligand-target interaction. youtube.comcriver.comnih.gov However, the application of this method to "this compound" has not been reported in the reviewed literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Information regarding the use of Isothermal Titration Calorimetry (ITC) for the thermodynamic analysis of "this compound" binding to a target is not present in the available research. ITC is considered a gold-standard method for directly measuring the heat released or absorbed during a binding event. wikipedia.org This allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, offering a complete thermodynamic profile of the binding event. harvard.edutainstruments.commalvernpanalytical.com No such data has been published for "this compound".

Computational and In Silico Modeling in Research

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking studies have been conducted on the parent compound, ar-turmerone, to predict its interaction with various biological targets, no such data exists for "this compound". For instance, ar-turmerone has been docked against targets like acetylcholinesterase (AChE) and the main protease (Mpro) of SARS-CoV-2, yielding binding energy scores. nih.govchemrxiv.orgsamipubco.com One study reported a binding energy of -7.21 kcal/mol for ar-turmerone with AChE1. nih.gov Another calculated a docking score of -5.709 kcal/mol against the SARS-nCoV2 main protease. chemrxiv.orgchemrxiv.org However, these findings cannot be directly extrapolated to the deuterated form, as even subtle changes in molecular weight and properties can influence docking results.

Table 1: Example of Molecular Docking Data for ar-Turmerone (Non-deuterated)

Compound Target Protein Reported Binding Energy (kcal/mol)
ar-Turmerone Acetylcholinesterase 1 (AChE1) -7.21 nih.gov
ar-Turmerone SARS-nCoV2 Main Protease (Mpro) -5.709 chemrxiv.org
ar-Turmerone Human Anticholinesterase (AChE) -7.9 samipubco.com
ar-Turmerone Human Salivary alpha-Amylase -6.7 samipubco.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

There is no specific literature available on Molecular Dynamics (MD) simulations performed to analyze the conformational stability and dynamics of "this compound" when bound to a target. MD simulations provide detailed, time-resolved information about the motion of atoms and molecules, allowing researchers to observe the stability of a ligand-protein complex and analyze conformational changes over time. nih.govtechscience.comrsc.org While often used as a follow-up to molecular docking to validate the stability of predicted binding poses, no studies have published MD simulation results for "this compound". nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for "this compound" or a series of its analogs. QSAR modeling establishes a mathematical relationship between the chemical structures of a group of compounds and their biological activities. wikipedia.orgjocpr.com These models are used to predict the activity of novel compounds and guide the rational design of molecules with improved potency or other desired properties. mdpi.comnih.gov The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities, which is not available for "this compound".

Future Directions and Emerging Research Avenues for Deuterated Turmerones in Academic Inquiry

Development of Novel Synthetic Routes for Stereoisomeric and Isotopic Analogs

The synthesis of specifically deuterated analogs of turmerones is a cornerstone for future research. The ability to introduce deuterium (B1214612) at specific positions within the molecule is crucial for studying its metabolic fate and mechanism of action. nih.govresearchgate.net High-yield methods for introducing deuterium are essential for creating a library of deuterated turmerone analogs. researchgate.net These synthetic efforts would not only focus on (+)-ar-Turmerone-d3 but also on other stereoisomers and isotopic variants to build a comprehensive toolkit for biological investigations.

A key area of development will be the creation of efficient and stereoselective synthetic pathways. This will enable researchers to produce enantiomerically pure deuterated turmerones, which are critical for dissecting the specific biological roles of each stereoisomer. nih.gov For instance, research has already begun to explore the differential activities of (S)- and (R)-enantiomers of ar-turmerone (B1667624), highlighting the importance of stereochemistry in their biological effects. nih.gov

Integration of Advanced Omics Technologies with Deuterated Tracers

The combination of deuterated tracers like this compound with advanced "omics" technologies, such as metabolomics and proteomics, presents a powerful strategy for understanding complex biological systems. nih.goveurekalert.orgmdpi.comfrontiersin.org These integrated approaches can provide a holistic view of the molecular changes induced by deuterated turmerones.

Metabolomics: By tracing the metabolic fate of this compound, researchers can identify its metabolites and understand how it influences endogenous metabolic pathways. nih.govmdpi.comacc.org Untargeted metabolomics can reveal comprehensive changes in the metabolome following treatment with the deuterated compound, offering insights into its mechanism of action and potential off-target effects. nih.govmdpi.com

Proteomics: Proteomic studies can identify protein targets of this compound and its metabolites. mdpi.comacc.org By comparing the proteomes of cells or tissues treated with deuterated and non-deuterated turmerone, scientists can pinpoint proteins whose expression or post-translational modifications are altered, providing clues to the signaling pathways involved. nih.gov

The data generated from these omics studies can be integrated to build comprehensive models of how deuterated turmerones exert their biological effects, paving the way for more targeted therapeutic strategies. nih.goveurekalert.org

Exploring Stereochemical Effects of Deuteration on Biological Activity and Metabolism

The introduction of deuterium can have subtle but significant effects on the stereochemistry and, consequently, the biological activity and metabolism of a molecule. nih.gov This is due to the deuterium kinetic isotope effect (DKIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. nih.gov This can alter the rate of metabolic reactions catalyzed by enzymes like cytochrome P450s. nih.gov

Future research will focus on systematically investigating how deuteration at different stereocenters of the turmerone scaffold influences its interaction with biological targets and its metabolic profile. By comparing the biological activities of various stereoisotopically labeled turmerones, researchers can gain a deeper understanding of the structure-activity relationships and the role of specific hydrogen atoms in molecular recognition and metabolism. nih.gov

Design and Application of Deuterated (+)-ar-Turmerone in Chemical Probe Development

Deuterated compounds, including this compound, are valuable tools for developing chemical probes to study biological processes. scienceopen.com Their altered metabolic stability can lead to increased plasma exposure, making them more effective probes for in vivo studies. nih.govinformaticsjournals.co.in

Specifically, this compound can be used as a probe to investigate the roles of its parent compound, ar-turmerone, which has shown a range of biological activities, including anti-inflammatory and neuroprotective effects. nih.govsamipubco.comnih.gov By using the deuterated analog, researchers can more accurately trace its distribution, metabolism, and target engagement in complex biological systems without the confounding factor of rapid metabolic degradation. nih.gov

Q & A

Q. What computational approaches integrate this compound findings into existing pharmacological models?

  • Answer : Use systems biology tools (e.g., pathway enrichment analysis) to map turmerone’s effects on metabolic networks. Apply machine learning to predict off-target interactions. Validate predictions with high-throughput screening assays .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference studies for methodological differences (e.g., extraction protocols, detection limits) and use meta-analysis to quantify heterogeneity .
  • Experimental Design : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and reproducibility .
  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources. Use tools like Zotero for citation management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.